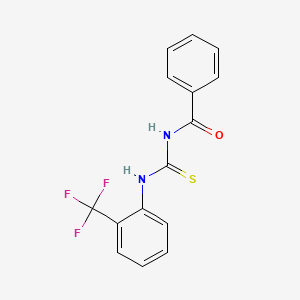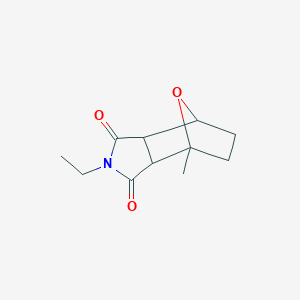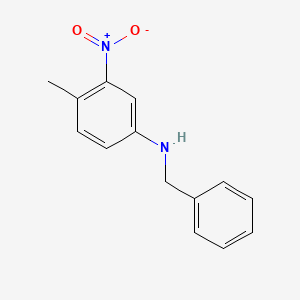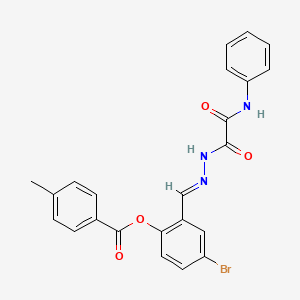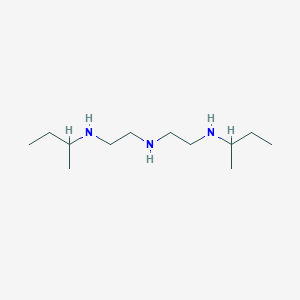
1,7-Di-(sec.-butyl)-diethylenetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Di-(sec.-butyl)-diethylenetriamine: is an organic compound that belongs to the class of diethylenetriamines It is characterized by the presence of two secondary butyl groups attached to the nitrogen atoms in the diethylenetriamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,7-Di-(sec.-butyl)-diethylenetriamine can be synthesized through a multi-step process involving the reaction of diethylenetriamine with secondary butyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Secondary butyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.
Vergleich Mit ähnlichen Verbindungen
Diethylenetriamine: Lacks the secondary butyl groups, making it less hydrophobic.
Triethylenetetramine: Contains an additional ethylene group, altering its chelating properties.
Tetraethylenepentamine: Has more nitrogen atoms, providing more coordination sites for metal ions.
Uniqueness: 1,7-Di-(sec.-butyl)-diethylenetriamine is unique due to the presence of secondary butyl groups, which enhance its hydrophobicity and influence its chemical reactivity. This makes it particularly useful in applications where hydrophobic interactions are important.
Eigenschaften
CAS-Nummer |
10524-43-3 |
|---|---|
Molekularformel |
C12H29N3 |
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3 |
InChI-Schlüssel |
GSCPTGNMEGRVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCNCCNC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)

